molecular formula C13H19BrN2O2S B1408908 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine CAS No. 304668-36-8

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B1408908
CAS No.: 304668-36-8
M. Wt: 347.27 g/mol
InChI Key: MMUFHRLZFMEJTR-UHFFFAOYSA-N
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Description

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine is a chemical compound characterized by its unique structure, which includes a brominated aromatic ring and a sulfonyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine typically involves the reaction of 4-bromo-2,6-dimethylbenzenesulfonyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate continuous flow reactors to enhance efficiency and consistency in product quality.

Chemical Reactions Analysis

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction Reactions: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the corresponding sulfide.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions typically yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The brominated aromatic ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine can be compared with other similar compounds such as:

  • 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine
  • 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine
  • 4-Bromo-2,6-dimethylphenylboronic acid

These compounds share structural similarities but differ in their substituents on the piperazine or aromatic ring

Properties

IUPAC Name

1-(4-bromo-2,6-dimethylphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-10-8-12(14)9-11(2)13(10)19(17,18)16-6-4-15(3)5-7-16/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUFHRLZFMEJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CCN(CC2)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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